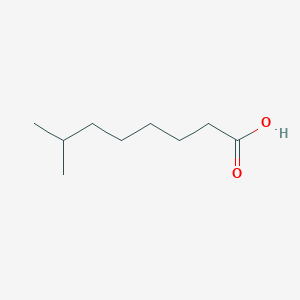
Isononanoic acid
货号 B154338
:
693-19-6
分子量: 158.24 g/mol
InChI 键: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04284434
Procedure details


0.2% Product of addition of 9 mols of ethylene oxide+10 mols of propylene oxide to nonylphenol
[Compound]
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.C1[O:7]C1C.CCCCC[CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[CH:18]=CC(O)=C[CH:22]=1>>[C:1]([OH:3])(=[O:7])[CH2:2][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:18])[CH3:22]
|
Inputs


Step One
[Compound]
|
Name
|
Product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C(C)O1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCC=1C=CC(=CC1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCC(C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04284434
Procedure details


0.2% Product of addition of 9 mols of ethylene oxide+10 mols of propylene oxide to nonylphenol
[Compound]
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.C1[O:7]C1C.CCCCC[CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[CH:18]=CC(O)=C[CH:22]=1>>[C:1]([OH:3])(=[O:7])[CH2:2][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:18])[CH3:22]
|
Inputs


Step One
[Compound]
|
Name
|
Product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C(C)O1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCC=1C=CC(=CC1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCC(C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

